Chiral Purity: sec-Butylamine's Resolvability vs. Achiral Isomers
Unlike its achiral isomers (n-butylamine, isobutylamine, tert-butylamine), sec-butylamine can be resolved into its pure enantiomers. A preparative resolution method using D- or L-tartaric acid achieved an optical purity (o.p.) of >99% for both (R)- and (S)-sec-butylamine, with the resolving agent being recovered at >80% yield [1]. This establishes a critical procurement differentiator: the ability to source enantiomerically pure sec-butylamine for stereoselective applications, a feat impossible with other butylamine isomers [2].
| Evidence Dimension | Optical Purity after Resolution |
|---|---|
| Target Compound Data | >99% o.p. |
| Comparator Or Baseline | n-Butylamine, tert-Butylamine, isobutylamine |
| Quantified Difference | Not applicable (achiral compounds) |
| Conditions | Resolution with D- or L-tartaric acid, assessed by 31P NMR after derivatization |
Why This Matters
Procurement of enantiomerically pure (>99% o.p.) sec-butylamine is essential for applications where stereochemistry dictates biological activity or material properties, such as in chiral pharmaceutical intermediates.
- [1] Che, C., Dai, X., Mao, S., Xu, Y., & Qin, Z. (2003). Preparative Resolution and Enantiomeric Purity Assessment of sec-Butylamine. Chinese Journal of Organic Chemistry, 23(4), 390-393. View Source
- [2] Wikipedia contributors. (2007, April 15). sec-Butylamine. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Sec-Butylamine View Source
